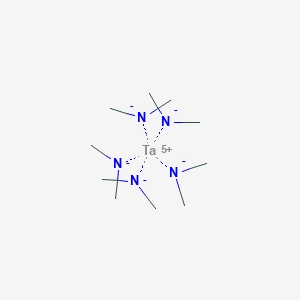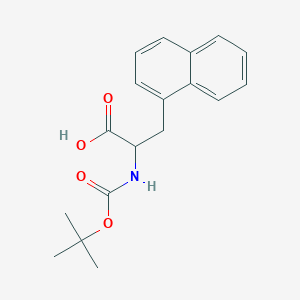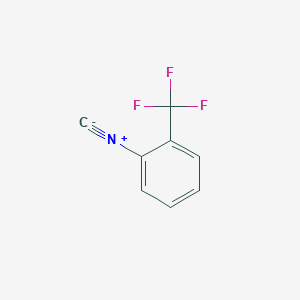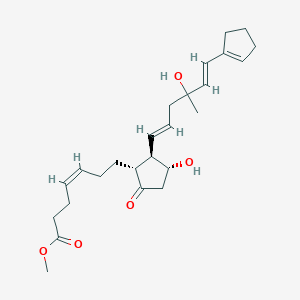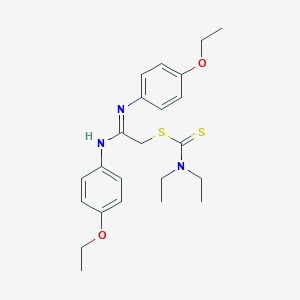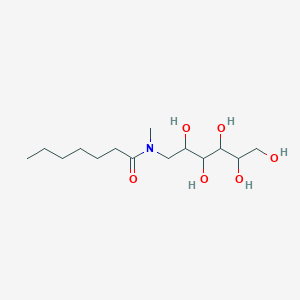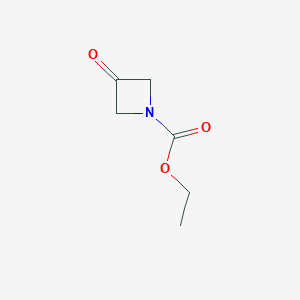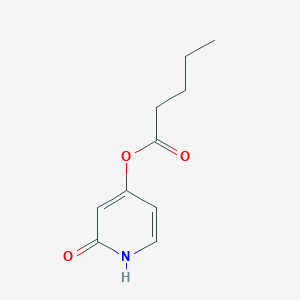
2-Oxo-1,2-dihydropyridin-4-yl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2-dihydropyridin-4-yl pentanoate is a chemical compound that has been a subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the family of dihydropyridines, which are organic compounds that possess a pyridine ring and a dihydropyridine moiety.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is not fully understood. However, it has been proposed that this compound acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This leads to a decrease in the contractility of smooth muscle cells, which results in a reduction in blood pressure.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Oxo-1,2-dihydropyridin-4-yl pentanoate has several biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive rats, which suggests its potential as an antihypertensive agent. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in lab experiments is its availability and relatively low cost. In addition, this compound has been shown to exhibit promising biological activities, which makes it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. One of the potential applications of this compound is in the treatment of cardiovascular diseases, such as hypertension and heart failure. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetic and pharmacodynamic properties of this compound. In addition, the potential of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate as a scaffold for the design and synthesis of novel compounds with improved biological activities should be explored.
Applications De Recherche Scientifique
2-Oxo-1,2-dihydropyridin-4-yl pentanoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antihypertensive, antioxidant, and anti-inflammatory activities. In addition, this compound has been found to have potential as a calcium channel blocker, which makes it a promising candidate for the treatment of cardiovascular diseases.
Propriétés
Numéro CAS |
103815-24-3 |
|---|---|
Nom du produit |
2-Oxo-1,2-dihydropyridin-4-yl pentanoate |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(2-oxo-1H-pyridin-4-yl) pentanoate |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-10(13)14-8-5-6-11-9(12)7-8/h5-7H,2-4H2,1H3,(H,11,12) |
Clé InChI |
TUDXNWIUMDHRCR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC(=O)NC=C1 |
SMILES canonique |
CCCCC(=O)OC1=CC(=O)NC=C1 |
Synonymes |
Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



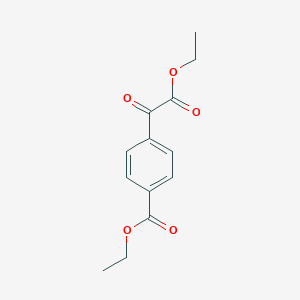
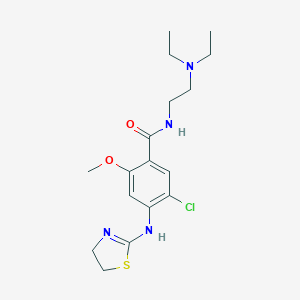
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
